4-Fluoroindolin-2-one
Overview
Description
4-Fluoroindolin-2-one is a fluorinated derivative of indole, characterized by the presence of a fluorine atom at the fourth position of the indolin-2-one structure.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that the incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity
Cellular Effects
Preliminary studies suggest that fluorinated indoles, such as 4-Fluoroindolin-2-one, may have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 4-Fluoroindolin-2-one involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by reduction and cyclization reactions. The reduction can be achieved using iron powder or palladium/carbon catalysts . Another method involves the microwave-assisted synthesis, where 5-fluoroindoline-2,3-dione reacts with various anilines under microwave irradiation, yielding the desired product in high yields .
Industrial Production Methods: The industrial production of this compound typically follows the aforementioned synthetic routes, with optimizations for large-scale production. The use of microwave irradiation in industrial settings offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxindoles.
Reduction: Formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and oxindoles, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-Fluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Comparison with Similar Compounds
Indolin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroindolin-2-one: Fluorine atom at the fifth position, leading to variations in reactivity and biological activity.
Oxindole: An oxidized form of indole, with distinct chemical behavior.
Uniqueness: 4-Fluoroindolin-2-one stands out due to the presence of the fluorine atom at the fourth position, which significantly influences its reactivity, stability, and biological activity. This unique structural feature makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDSLMNPSVQOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573515 | |
Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138343-94-9 | |
Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were made to the 4-fluoroindolin-2-one scaffold, and how did these changes impact the biological activity of the synthesized compounds?
A1: The research focused on synthesizing a series of 3-(4-(benzylideneamino) phenylimino) this compound derivatives. While the core structure remained consistent, variations were introduced in the benzylidene moiety. This involved substituting different groups on the benzene ring of the benzylidene group. []
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